2-(benzylsulfonyl)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
The compound 2-(benzylsulfonyl)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide features a 1,3,4-oxadiazole core substituted at the 2-position with a 2-chlorophenyl group.
Properties
IUPAC Name |
2-benzylsulfonyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c18-14-9-5-4-8-13(14)16-20-21-17(25-16)19-15(22)11-26(23,24)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUYSRYYUISSHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfonyl)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzohydrazide with acetic anhydride to form 2-chlorophenyl-1,3,4-oxadiazole. This intermediate is then reacted with benzylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfonyl)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with oxadiazole structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives similar to 2-(benzylsulfonyl)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide demonstrate effectiveness against various bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents.
Anticancer Properties
The compound has garnered attention for its potential anticancer activity. Research indicates that oxadiazole derivatives can inhibit tumor growth by interacting with specific molecular targets involved in cancer progression. For example, studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit cell proliferation.
Chemical Building Block
In synthetic chemistry, this compound serves as a versatile building block for creating more complex organic molecules. Its unique functional groups allow for further modifications and derivatizations, making it valuable in drug discovery and materials science.
Case Studies
Several studies have documented the efficacy of compounds related to this compound:
- Anticancer Study : A recent study explored the structure–activity relationship of oxadiazole derivatives and found that specific modifications enhance their anticancer effects significantly .
- Antimicrobial Evaluation : Another study demonstrated that oxadiazole-based compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzylsulfonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold Modifications
a) 1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole
Replacement of the oxygen atom in the oxadiazole ring with sulfur (yielding 1,3,4-thiadiazole) alters electronic properties and bioactivity. For example, 2-(benzylsulfanyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (C₁₇H₁₅N₃OS₂) exhibits a molar mass of 341.45 g/mol and distinct antimicrobial properties compared to oxadiazole derivatives .
b) Substituent Variations on the Oxadiazole Ring
- 2-Chlorophenyl vs. 4-Chlorophenyl :
- 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl derivatives (e.g., compounds 6a-o in ) show enhanced antimicrobial activity compared to their 2-chlorophenyl counterparts, likely due to improved steric and electronic interactions with microbial targets .
- The 2-chlorophenyl-substituted compound 7a () demonstrated a unique mass fragmentation pattern, suggesting stability under analytical conditions .
Acetamide Side Chain Modifications
a) Sulfonyl vs. Sulfanyl Linkers
b) N-Substituted Groups
- Substitution on the acetamide nitrogen with aryl or alkyl groups significantly impacts bioactivity. p-Tolyl (4c): Shows moderate cytotoxicity (m.p. 265–267°C) and solubility in dioxane . 4-Fluorophenyl (5d): Demonstrates tyrosinase inhibitory activity, highlighting the role of electron-withdrawing groups in enzyme interaction .
Antimicrobial Activity
Enzyme Inhibition
Physicochemical Properties
| Compound (Reference) | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) |
|---|---|---|---|
| 4b () | C₁₉H₁₇N₅O₅S | 455.43 | >300 |
| 8t () | C₂₀H₁₇ClN₄O₃S | 428.5 | Amorphous |
| 5d () | C₁₉H₁₄BrFN₄O₂S | 463.35 | 206–208 |
Toxicity and Hemolytic Activity
- Low Toxicity : Compounds 6a-p () and 6a-o () exhibit minimal hemolytic activity (<10% at 100 µg/mL), except 6m and 6g/j, which show higher cytotoxicity .
- Selective Bioactivity : The 2-chlorophenyl derivative 7a () balances antimicrobial potency with low toxicity, making it a candidate for further development .
Biological Activity
2-(Benzylsulfonyl)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : This is achieved through the reaction of 2-chlorobenzohydrazide with acetic anhydride.
- Introduction of the Benzylsulfonyl Group : The oxadiazole intermediate is then reacted with benzylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
This multi-step synthesis allows for the structural complexity that is crucial for its biological activity .
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the benzylsulfonyl group enhances binding affinity and specificity towards these targets .
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated its cytotoxic effects against various cancer cell lines:
In a comparative study, compound 2 exhibited significant COX-1 and COX-2 inhibitory activity, which is crucial for its antiproliferative effects against lung cancer cells (A549). The inhibition percentages were recorded as follows:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound 2 | 59.52 | 50.59 |
| Cisplatin | 24.41 | 43.07 |
These results indicate that compound 2 may serve as a more effective alternative to traditional chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. While specific data on antimicrobial efficacy were not detailed in the available literature, similar compounds within the oxadiazole class have shown promising results against various bacterial strains.
Study on Metabolic Stability
A study assessed the metabolic stability of compounds structurally related to this compound using human liver microsomes. Results indicated that these compounds exhibited favorable metabolic profiles, with half-lives ranging from 28.1 to 36.0 minutes, suggesting potential for further development as therapeutic agents .
QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to predict the biological activity based on structural properties. These analyses help identify key structural features that contribute to enhanced anticancer activity and metabolic stability .
Q & A
Q. What are the established synthetic routes for 2-(benzylsulfonyl)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide, and what key reaction parameters influence yield?
The synthesis typically involves multi-step protocols:
- Step 1 : Conversion of substituted benzoic acid (e.g., 2-chlorobenzoic acid) to its ethyl ester via acid-catalyzed esterification.
- Step 2 : Formation of a hydrazide derivative by reacting the ester with hydrazine hydrate.
- Step 3 : Cyclization of the hydrazide with carbon disulfide under basic conditions to form the 1,3,4-oxadiazole-2-thiol intermediate.
- Step 4 : Alkylation of the thiol group with 2-bromoacetamide derivatives in DMF using NaH as a base . Critical Parameters :
- Solvent polarity (DMF enhances nucleophilic substitution), temperature control (60–80°C for cyclization), and stoichiometric ratios (equimolar NaH for deprotonation) significantly affect yield. Impurities from incomplete cyclization require chromatographic purification .
Q. Which spectroscopic and analytical methods are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., 2-chlorophenyl protons at δ 7.3–7.5 ppm, oxadiazole C=O at ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 418.03 for CHClNOS) .
- Infrared Spectroscopy (IR) : Sulfonyl S=O stretches (~1350–1150 cm) and amide C=O (~1680 cm) confirm functional groups .
Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs like ciprofloxacin .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC values and selectivity indices .
Advanced Research Questions
Q. How can researchers optimize the cyclization step during oxadiazole ring formation to enhance purity and scalability?
- Catalyst Screening : Use of iodine or p-toluenesulfonic acid (PTSA) to accelerate cyclization kinetics, reducing side products .
- Solvent Optimization : Replacing ethanol with acetonitrile improves reaction homogeneity and yield (reported up to 85% in acetonitrile vs. 65% in ethanol) .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining >90% purity .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for antimicrobial activity in sulfonyl-oxadiazole derivatives?
- Substituent Variation : Compare analogs with electron-withdrawing (e.g., -NO) vs. electron-donating (e.g., -OCH) groups on the benzylsulfonyl moiety. Studies show -Cl at the 2-position enhances lipophilicity and membrane penetration .
- Molecular Docking : Simulations against bacterial DNA gyrase (PDB: 1KZN) reveal hydrogen bonding between the oxadiazole ring and Ser84 residue, correlating with experimental MIC data .
Q. How should discrepancies in reported biological activity data (e.g., conflicting IC values) be addressed methodologically?
- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and culture conditions (e.g., 10% FBS, 37°C) across studies to minimize variability .
- Batch-to-Batch Consistency : Validate compound purity (>95% via HPLC) and stability (e.g., NMR post-storage) to exclude degradation artifacts .
- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan software) to identify outliers and refine activity thresholds .
Q. What advanced techniques resolve contradictions in proposed reaction mechanisms for sulfonyl-acetamide derivatives?
- Isotopic Labeling : O-tracing in the sulfonyl group confirms retention during alkylation, disproving earlier hypotheses of S-O bond cleavage .
- In Situ IR Monitoring : Identifies transient intermediates (e.g., thiolate anions) during NaH-mediated alkylation, supporting a two-step SN2 mechanism .
Data Contradiction Analysis
Q. Why do some studies report superior anticancer activity for 2-chlorophenyl analogs compared to 4-chlorophenyl derivatives, despite similar structural features?
- Stereoelectronic Effects : The 2-chlorophenyl group induces a twisted conformation, enhancing DNA intercalation (validated via X-ray crystallography) .
- Metabolic Stability : 2-Chloro derivatives exhibit longer plasma half-lives (t = 8.2 h vs. 4.5 h for 4-Cl) due to reduced CYP3A4-mediated oxidation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
